Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate
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Overview
Description
Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluorophenyl group attached to a heptanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate typically involves the esterification of 7-(4-fluorophenyl)-7-oxoheptanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products Formed
Oxidation: 7-(4-fluorophenyl)-7-oxoheptanoic acid.
Reduction: Ethyl 7-(4-fluorophenyl)-7-hydroxyheptanoate.
Substitution: Various substituted derivatives of the fluorophenyl group.
Scientific Research Applications
Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The ketone group may also participate in hydrogen bonding and other interactions that modulate the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 7-phenyl-7-oxoheptanoate: Lacks the fluorine atom, which may result in different biological activities.
Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and applications.
Ethyl 7-(4-bromophenyl)-7-oxoheptanoate: The presence of a bromine atom can influence the compound’s chemical properties and uses.
Uniqueness
Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate is unique due to the presence of the fluorine atom, which can significantly impact its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of organic compounds, making them valuable in medicinal chemistry.
Properties
IUPAC Name |
ethyl 7-(4-fluorophenyl)-7-oxoheptanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FO3/c1-2-19-15(18)7-5-3-4-6-14(17)12-8-10-13(16)11-9-12/h8-11H,2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVHMMPOTGMPTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645515 |
Source
|
Record name | Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122115-51-9 |
Source
|
Record name | Ethyl 4-fluoro-ζ-oxobenzeneheptanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122115-51-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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